Tert-butyl 7-bromo-2,2-dimethylheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 7-bromo-2,2-dimethylheptanoate is an organic compound with the molecular formula C12H23BrO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound features a tert-butyl group attached to a 7-bromo-2,2-dimethylheptanoate moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-2,2-dimethylheptanoate typically involves the reaction of 7-bromo-2,2-dimethylheptanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, high yield, and improved safety. The process involves the continuous introduction of reactants into the reactor, followed by quenching and post-treatment to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 7-bromo-2,2-dimethylheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of tert-butyl 7-azido-2,2-dimethylheptanoate or tert-butyl 7-thio-2,2-dimethylheptanoate.
Reduction: Formation of tert-butyl 7-bromo-2,2-dimethylheptanol.
Oxidation: Formation of 7-bromo-2,2-dimethylheptanoic acid.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 7-bromo-2,2-dimethylheptanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 7-bromo-2,2-dimethylheptanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The ester moiety can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are facilitated by the electronic and steric properties of the tert-butyl and 7-bromo-2,2-dimethylheptanoate groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl bromide: Similar in structure but lacks the ester functionality.
Ethyl 7-bromo-2,2-dimethylheptanoate: Similar but with an ethyl ester instead of a tert-butyl ester.
Tert-butyl 2-bromoacrylate: Contains a bromine atom and a tert-butyl group but has a different carbon skeleton
Uniqueness
Tert-butyl 7-bromo-2,2-dimethylheptanoate is unique due to its combination of a bulky tert-butyl group and a reactive bromine atom, making it a valuable intermediate in organic synthesis. Its specific structure allows for selective reactions and the formation of diverse products, which is not easily achievable with other similar compounds .
Eigenschaften
Molekularformel |
C13H25BrO2 |
---|---|
Molekulargewicht |
293.24 g/mol |
IUPAC-Name |
tert-butyl 7-bromo-2,2-dimethylheptanoate |
InChI |
InChI=1S/C13H25BrO2/c1-12(2,3)16-11(15)13(4,5)9-7-6-8-10-14/h6-10H2,1-5H3 |
InChI-Schlüssel |
QPLKNCWOZJHZFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C)(C)CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.